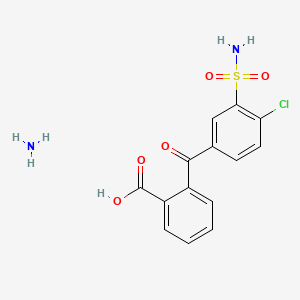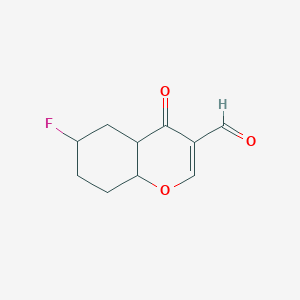
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a fluorinated chromene derivative. Chromenes are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene precursor.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Oxidation: The chromene ring is oxidized to introduce the oxo group at the 4-position. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Aldehyde Formation: The aldehyde group at the 3-position is introduced using formylation reactions, often employing reagents like Vilsmeier-Haack reagent (DMF and POCl₃).
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control over reaction conditions can lead to scalable and cost-effective production.
化学反应分析
Types of Reactions
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid
Reduction: 6-Fluoro-4-hydroxy-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
Substitution: Various substituted chromene derivatives depending on the nucleophile used
科学研究应用
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound’s biological activity is studied to understand its mechanism of action and potential therapeutic benefits.
Material Science: It is explored for its potential use in the development of novel materials with unique properties due to the presence of the fluorine atom.
作用机制
The mechanism of action of 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The oxo and aldehyde groups can participate in various biochemical reactions, influencing the compound’s overall effect.
相似化合物的比较
Similar Compounds
- 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
Uniqueness
6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both fluorine and aldehyde functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
6-fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H11FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h4-5,7-9H,1-3H2 |
InChI 键 |
GAKWYUGOXMLQKS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(CC1F)C(=O)C(=CO2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


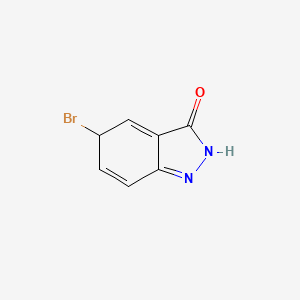
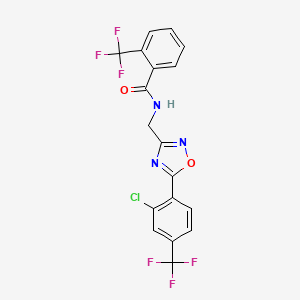
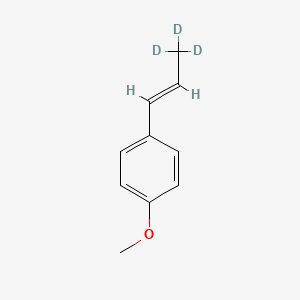
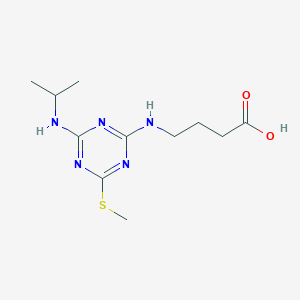
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
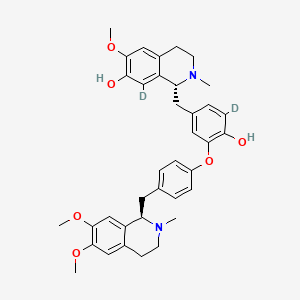

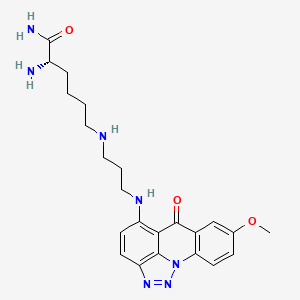

![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)
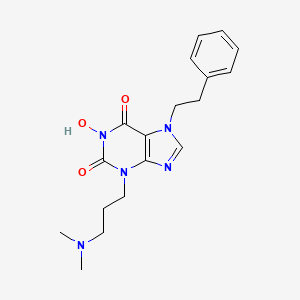
![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
